CI-1040

Catalog No.
S548271
CAS No.
212631-79-3
M.F
C17H14ClF2IN2O2
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CI-1040

CAS Number

212631-79-3

Product Name

CI-1040

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H14ClF2IN2O2

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24)

InChI Key

GFMMXOIFOQCCGU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide, CI 1040, CI-1040, PD 184352, PD-184352, PD184352

Canonical SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl

The exact mass of the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide is 477.97565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CI-1040 (CAS: 212631-79-3), also known as PD184352, is a foundational, highly selective, and ATP-non-competitive inhibitor of MEK1 and MEK2. With an IC50 of 17 nM for MEK1, it offers potent target suppression without the confounding off-target effects seen in earlier-generation compounds . As the first MEK inhibitor to enter clinical trials, it has become a gold-standard reference material for in vitro and in vivo MAPK pathway studies [1]. For industrial and academic procurement, CI-1040 serves as an essential baseline control for evaluating novel kinase inhibitors, validating high-throughput assays, and establishing standardized cell-line sensitivity profiles.

Substituting CI-1040 with older, generic MEK inhibitors like PD98059 or U0126 introduces significant experimental risk and data irreproducibility into preclinical workflows. PD98059 requires micromolar concentrations to achieve MEK inhibition, necessitating higher DMSO volumes that cause solvent-induced cytotoxicity, and it acts as an unintended ligand for the aryl hydrocarbon receptor (AHR) . U0126, while more potent than PD98059, is notoriously inactive in vivo, breaking the translational continuity between cell-based assays and animal models [1]. Procuring the exact CI-1040 compound ensures nanomolar potency, strict ATP-non-competitive kinetics, and a seamless transition from in vitro screening to in vivo validation without changing the chemical variable.

Primary Target Potency and Dosing Efficiency

In biochemical and cell-based assays, CI-1040 demonstrates profound potency advantages over first-generation MEK inhibitors. CI-1040 achieves an IC50 of 17 nM against MEK1 . In direct contrast, the widely used older inhibitor PD98059 requires an IC50 of approximately 2 µM (2000 nM) to achieve similar target suppression . This greater than 100-fold difference in potency allows CI-1040 to be utilized at significantly lower working concentrations, reducing the risk of solvent-induced artifacts and non-specific toxicity in sensitive cell lines.

Evidence DimensionMEK1 Inhibitory Concentration (IC50)
Target Compound Data17 nM
Comparator Or BaselinePD98059 (2000 nM)
Quantified Difference>117-fold higher potency for CI-1040
ConditionsCell-free and cell-based MEK1 kinase activity assays

Procuring CI-1040 allows for nanomolar dosing, minimizing DMSO vehicle concentration and preventing solvent-based cytotoxicity in high-throughput screening.

Elimination of Off-Target Transcriptional Confounding

A critical vulnerability of using early MEK inhibitors is their unintended interaction with non-kinase targets. PD98059 is documented to function as an antagonist and ligand for the aryl hydrocarbon receptor (AHR), which can trigger unintended gene expression changes independent of the MAPK pathway . CI-1040, conversely, is highly specific to MEK1/2 and lacks this AHR interaction, while also demonstrating >100-fold selectivity for MEK1/2 over MEK5 and exhibiting no significant inhibition against a broad panel of over 100 other kinases at 10 µM .

Evidence DimensionAryl Hydrocarbon Receptor (AHR) Interaction
Target Compound DataNo AHR binding; >100-fold selective over MEK5
Comparator Or BaselinePD98059 (Active AHR ligand/antagonist)
Quantified DifferenceComplete elimination of AHR-mediated off-target transcriptional interference
ConditionsKinase selectivity panels and receptor binding assays

Using CI-1040 ensures that observed phenotypic or transcriptomic changes are strictly due to MEK inhibition, avoiding false positives in downstream gene expression analysis.

Assay Reliability via ATP-Non-Competitive Kinetics

Many standard kinase inhibitors are ATP-competitive, meaning their apparent IC50 shifts dramatically depending on the intracellular ATP concentration, which typically ranges from 1 to 5 mM in living cells. CI-1040 binds to an allosteric pocket on MEK1/2, rendering it strictly ATP-non-competitive [1]. This mechanism ensures that its inhibitory efficacy (IC50 = 17 nM) remains stable regardless of fluctuating physiological ATP levels, unlike ATP-competitive benchmark inhibitors whose potency can drop by orders of magnitude when transitioning from low-ATP biochemical assays to whole-cell environments.

Evidence DimensionEfficacy stability in high ATP environments
Target Compound DataATP-non-competitive (stable IC50)
Comparator Or BaselineStandard ATP-competitive kinase inhibitors (IC50 right-shifted by 1-5 mM ATP)
Quantified DifferenceMaintained nanomolar potency in whole-cell assays regardless of ATP concentration
ConditionsWhole-cell assays vs. biochemical assays with variable ATP concentrations

This property makes CI-1040 an exceptionally reliable reference standard for cell-based assays, as its potency is not artificially degraded by the metabolic state of the target cells.

Translational Continuity from In Vitro to In Vivo Models

For procurement teams supporting multi-stage drug discovery, the ability of a tool compound to perform in both cellular assays and animal models is paramount. While the older inhibitor U0126 is highly potent in vitro, it is notoriously inactive in vivo[1]. CI-1040 was specifically developed for oral bioavailability and was the first MEK inhibitor to demonstrate robust in vivo antitumor activity in mouse xenograft models [2]. This allows researchers to maintain the exact same chemical variable from the petri dish to the animal model without bridging studies.

Evidence DimensionIn Vivo Applicability
Target Compound DataActive in vivo (established xenograft dosing protocols)
Comparator Or BaselineU0126 (Inactive in vivo)
Quantified DifferenceEnables direct transition to animal models without switching inhibitors
ConditionsMouse xenograft models and in vivo pharmacokinetic profiling

Procuring CI-1040 eliminates the need to validate a second MEK inhibitor for animal studies, streamlining the preclinical workflow and ensuring data continuity.

Gold-Standard Reference in Kinase Inhibitor Screening

Due to its well-documented ATP-non-competitive mechanism and stable IC50 of 17 nM, CI-1040 is the ideal procurement choice as a baseline control in high-throughput screening (HTS) campaigns evaluating novel MEK or pan-kinase inhibitors . Its stable performance across varying intracellular ATP concentrations ensures reliable assay calibration.

Transcriptomic and Gene Expression Profiling

Because CI-1040 lacks the off-target aryl hydrocarbon receptor (AHR) binding associated with older inhibitors like PD98059, it is the preferred MEK inhibitor for RNA-seq and microarray studies . It ensures that the resulting transcriptomic data reflects pure MAPK pathway suppression rather than artifactual AHR-driven gene activation.

Multi-Stage Preclinical Xenograft Studies

For laboratories conducting both in vitro cell line panels and subsequent in vivo mouse xenograft models, CI-1040 provides critical translational continuity. Unlike U0126, which is restricted to in vitro use, CI-1040’s established in vivo activity allows researchers to use a single, consistent chemical variable throughout the entire preclinical pipeline[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.97566 Da

Monoisotopic Mass

477.97566 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3K9Y00J04

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

212631-79-3

Wikipedia

Ci-1040

Dates

Last modified: 08-15-2023
1: Ou DL, Shen YC, Liang JD, Liou JY, Yu SL, Fan HH, Wang DS, Lu YS, Hsu C, Cheng AL. Induction of Bim expression contributes to the antitumor synergy between sorafenib and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor CI-1040 in hepatocellular carcinoma. Clin Cancer Res. 2009 Sep 15;15(18):5820-8. Epub 2009 Sep 8. PubMed PMID: 19737956.
2: Henderson YC, Ahn SH, Clayman GL. Inhibition of the growth of papillary thyroid carcinoma cells by CI-1040. Arch Otolaryngol Head Neck Surg. 2009 Apr;135(4):347-54. PubMed PMID: 19380355.
3: Barrett SD, Bridges AJ, Dudley DT, Saltiel AR, Fergus JH, Flamme CM, Delaney AM, Kaufman M, LePage S, Leopold WR, Przybranowski SA, Sebolt-Leopold J, Van Becelaere K, Doherty AM, Kennedy RM, Marston D, Howard WA Jr, Smith Y, Warmus JS, Tecle H. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6501-4. Epub 2008 Oct 15. PubMed PMID: 18952427.
4: Liu D, Liu Z, Jiang D, Dackiw AP, Xing M. Inhibitory effects of the mitogen-activated protein kinase kinase inhibitor CI-1040 on the proliferation and tumor growth of thyroid cancer cells with BRAF or RAS mutations. J Clin Endocrinol Metab. 2007 Dec;92(12):4686-95. Epub 2007 Oct 2. PubMed PMID: 17911174.
5: Martin L. PD184352 releases the regular hypoxic reversible DNA replication arrest in T24 cells. J Biochem Mol Biol. 2007 Nov 30;40(6):895-8. PubMed PMID: 18047784.
6: Hidalgo M, Amador ML, Jimeno A, Mezzadra H, Patel P, Chan A, Nielsen ME, Maitra A, Altiok S. Assessment of gefitinib- and CI-1040-mediated changes in epidermal growth factor receptor signaling in HuCCT-1 human cholangiocarcinoma by serial fine needle aspiration. Mol Cancer Ther. 2006 Jul;5(7):1895-903. PubMed PMID: 16891476.
7: Mattingly RR, Kraniak JM, Dilworth JT, Mathieu P, Bealmear B, Nowak JE, Benjamins JA, Tainsky MA, Reiners JJ Jr. The mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor PD184352 (CI-1040) selectively induces apoptosis in malignant schwannoma cell lines. J Pharmacol Exp Ther. 2006 Jan;316(1):456-65. Epub 2005 Oct 20. PubMed PMID: 16239399.
8: Lorusso PM, Adjei AA, Varterasian M, Gadgeel S, Reid J, Mitchell DY, Hanson L, DeLuca P, Bruzek L, Piens J, Asbury P, Van Becelaere K, Herrera R, Sebolt-Leopold J, Meyer MB. Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies. J Clin Oncol. 2005 Aug 10;23(23):5281-93. Epub 2005 Jul 11. PubMed PMID: 16009947.
9: Wang Y, Van Becelaere K, Jiang P, Przybranowski S, Omer C, Sebolt-Leopold J. A role for K-ras in conferring resistance to the MEK inhibitor, CI-1040. Neoplasia. 2005 Apr;7(4):336-47. PubMed PMID: 15967111; PubMed Central PMCID: PMC1501146.
10: McDaid HM, Lopez-Barcons L, Grossman A, Lia M, Keller S, Pérez-Soler R, Horwitz SB. Enhancement of the therapeutic efficacy of taxol by the mitogen-activated protein kinase kinase inhibitor CI-1040 in nude mice bearing human heterotransplants. Cancer Res. 2005 Apr 1;65(7):2854-60. PubMed PMID: 15805287.

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